GPTES functions as a coupling agent, enhancing adhesion between dissimilar materials like organic polymers and inorganic substrates (e.g., glass, metals, ceramics) []. This is achieved through its bifunctional structure:
This ability to improve adhesion finds applications in various research areas, including:
GPTES serves as a valuable building block for the synthesis of various functional materials:
(3-Glycidyloxypropyl)triethoxysilane is an organoethoxysilane compound characterized by its epoxy functional group, which imparts unique chemical properties. Its molecular formula is C₁₂H₂₆O₅Si, and it has a molecular weight of 278.42 g/mol. This compound appears as a clear, straw-colored liquid with a mild odor and is known for its reactivity with water, leading to the release of ethanol . It is primarily utilized as a chemical intermediate in various industrial applications, particularly in the field of adhesives, coatings, and sealants due to its ability to enhance adhesion properties when used in silanization processes.
While specific biological activity data for (3-glycidyloxypropyl)triethoxysilane is limited, compounds containing epoxy groups are generally known for their potential cytotoxicity and irritant properties. The compound has been classified as causing skin irritation and serious eye irritation upon contact . Due to its reactive nature, it may also interact with biological macromolecules, potentially leading to adverse effects in biological systems.
The synthesis of (3-glycidyloxypropyl)triethoxysilane typically involves the following methods:
(3-Glycidyloxypropyl)triethoxysilane finds numerous applications across various industries:
Several compounds share structural similarities with (3-glycidyloxypropyl)triethoxysilane. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3-Glycidyloxypropyl)trimethoxysilane | C₉H₂₀O₅Si | Contains methoxy groups instead of ethoxy groups; used similarly in adhesion applications. |
(3-Aminopropyl)triethoxysilane | C₉H₂₃N₁O₅Si | Amino-functionalized silane; enhances bonding through amine reactivity. |
(Vinyltriethoxysilane) | C₁₂H₂₈O₄Si | Vinyl group provides different reactivity; used in polymerization processes. |
The uniqueness of (3-glycidyloxypropyl)triethoxysilane lies in its epoxy functionality combined with triethoxy groups, providing versatile reactivity that is particularly advantageous for creating durable adhesive bonds and enhancing material properties in composite systems .
(3-Glycidyloxypropyl)triethoxysilane exhibits the molecular formula C₁₂H₂₆O₅Si, representing a complex organosilane compound with distinct structural characteristics [2] [5]. The compound possesses a molecular weight of 278.42 g/mol, as confirmed through multiple analytical determinations [2] [4] [11]. This molecular weight reflects the presence of twelve carbon atoms, twenty-six hydrogen atoms, five oxygen atoms, and one silicon atom within the molecular framework [2] [5].
The compound is officially registered under CAS number 2602-34-8 and carries the EINECS number 220-011-6, establishing its regulatory identity in chemical databases [2] [4] [5]. The IUPAC nomenclature designates this compound as triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, which accurately describes its structural components [2] [5]. The SMILES notation CCOSi(OCC)OCC provides a linear representation of the molecular connectivity [2] [5].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₁₂H₂₆O₅Si | [2] [4] [5] |
Molecular Weight (g/mol) | 278.42 | [2] [4] [11] |
CAS Registry Number | 2602-34-8 | [2] [4] [5] |
EINECS Number | 220-011-6 | [2] [4] [5] |
IUPAC Name | triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | [2] [5] |
SMILES | CCOSi(OCC)OCC | [2] [5] |
InChI Key | JXUKBNICSRJFAP-UHFFFAOYSA-N | [2] [5] |
The molecular architecture of (3-Glycidyloxypropyl)triethoxysilane incorporates three distinct functional group regions that define its chemical reactivity and bonding behavior [2] [6]. The triethoxysilane moiety contains three ethoxy groups (-OCH₂CH₃) attached to a central silicon atom, providing hydrolyzable functionality essential for surface modification applications [6] [32]. These ethoxy groups undergo hydrolysis reactions to form silanol groups, which subsequently participate in condensation reactions with hydroxylated surfaces [32].
The glycidoxypropyl segment features an epoxide ring (oxirane) connected through an ether linkage to a three-carbon propyl chain [2] [20]. The epoxide functionality represents a highly reactive three-membered ring containing one oxygen atom and two carbon atoms, exhibiting significant ring strain that drives nucleophilic addition reactions [20] [23]. This epoxide group can undergo ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols [15].
The propyl spacer chain provides conformational flexibility between the silicon-containing portion and the epoxide group, allowing the molecule to adopt various conformations during surface interactions [15]. The ether oxygen within the propyl chain contributes additional coordination sites for hydrogen bonding interactions [20]. The silicon-carbon bond linking the organosilane portion to the propyl chain exhibits stability under normal processing conditions while maintaining reactivity toward hydrolysis [32].
The stereochemical properties of (3-Glycidyloxypropyl)triethoxysilane primarily arise from the asymmetric carbon center within the epoxide ring, which creates the potential for enantiomeric forms [33] [35]. The oxirane ring contains one chiral carbon atom, leading to the existence of both R and S configurations around this stereogenic center [33]. Commercial preparations typically contain racemic mixtures of both enantiomers, as stereoselective synthesis methods are not commonly employed for this compound [35].
The epoxide ring configuration significantly influences the stereochemical outcome of ring-opening reactions, with the stereochemistry of the starting material often determining the final product configuration [33]. The three-membered ring geometry constrains the spatial arrangement of substituents, creating defined stereochemical relationships that persist through chemical transformations [33]. Facial selectivity during nucleophilic attack on the epoxide ring depends on steric and electronic factors surrounding the reactive center [33].
Conformational analysis reveals high flexibility within the propyl chain segment, allowing multiple rotameric forms to exist at room temperature [30]. The rotational barriers around carbon-carbon and carbon-oxygen bonds within the propyl spacer are relatively low, permitting rapid interconversion between conformers [30]. This conformational mobility contributes to the compound's ability to adapt to various surface geometries during coupling reactions [30].
Feature | Description | Notes |
---|---|---|
Chiral Centers | One asymmetric carbon in epoxide ring | Racemic mixture typically obtained |
Stereoisomers | R and S enantiomers possible | Separation possible but not common |
Epoxide Configuration | Oxirane ring with defined stereochemistry | Ring opening affects stereochemistry |
Conformational Flexibility | High due to propyl chain | Multiple conformers accessible |
Rotational Barriers | Low energy barriers for rotation | Room temperature interconversion |
The refractive index of (3-Glycidyloxypropyl)triethoxysilane measures 1.427 at 20°C using the sodium D-line, indicating moderate optical density characteristics [2] [11] [17]. This refractive index value reflects the electronic polarizability of the molecule and correlates with its molecular structure containing both organic and inorganic components [2] [11]. The compound exhibits transparency in the visible region of the electromagnetic spectrum, appearing as a colorless to light yellow liquid under normal conditions [2] [11] [17].
The optical properties derive from the electronic transitions within the molecular framework, particularly involving the silicon-oxygen bonds and the organic chromophores [2]. The absence of extended conjugation systems results in minimal absorption in the visible range, contributing to the compound's optical clarity [11]. Spectroscopic measurements confirm the absence of significant optical activity due to the racemic nature of commercial preparations [17].
Density measurements for (3-Glycidyloxypropyl)triethoxysilane consistently report values of 1.004 g/mL at 20°C, indicating a density slightly greater than water [2] [11] [17]. This density value reflects the presence of the silicon atom and the overall molecular packing efficiency within the liquid phase [11]. Temperature-dependent density studies show typical thermal expansion behavior consistent with organic liquids [11].
Kinematic viscosity measurements yield values of 2.3 mm²/s at 25°C, characterizing the compound as a low-viscosity liquid with good flow properties [11]. The relatively low viscosity facilitates handling and processing operations, particularly in coating and surface treatment applications [11]. Viscosity-temperature relationships follow expected patterns for organosilane compounds, with decreasing viscosity at elevated temperatures [11].
Thermal analysis reveals that (3-Glycidyloxypropyl)triethoxysilane exhibits a boiling point of 270°C at atmospheric pressure, demonstrating moderate thermal stability [11] [13]. The compound remains in liquid phase under ambient conditions, with no reported crystallization or solidification at standard temperatures [11]. Thermal decomposition initiates above 200°C, with the onset temperature varying depending on atmospheric conditions and heating rates [30].
Differential scanning calorimetry studies indicate the absence of discrete phase transitions within the normal operating temperature range [30]. The glass transition behavior, when observable, occurs at temperatures well below ambient conditions [30]. Thermal stability studies demonstrate that the compound maintains its chemical integrity during typical processing temperatures used in industrial applications [30].
The flash point of 125°C provides important information regarding thermal handling requirements and establishes safe processing parameters [11] [13]. Autoignition temperature measurements indicate values around 225°C, defining the upper thermal limits for safe handling [4]. Vapor pressure data show relatively low volatility at room temperature, with values of 0.07 Pa at 25°C [11].
Solubility characteristics of (3-Glycidyloxypropyl)triethoxysilane demonstrate limited water solubility, with quantitative measurements indicating 3.3 g/L at 20°C [11]. This restricted aqueous solubility results from the hydrophobic nature of the ethoxy groups and the organic propyl chain, despite the presence of polar oxygen atoms [11] [15]. The compound exhibits enhanced solubility in organic solvents, including alcohols, ethers, and acetone [15].
The solubility in alcoholic media proves particularly relevant for practical applications, as alcohol-water mixtures are commonly used for hydrolysis and surface treatment processes [15]. Compatibility with various organic solvents enables formulation flexibility in coating and adhesive systems [15]. The compound demonstrates miscibility with other organosilanes, facilitating the preparation of multi-component coupling agent systems [15].
Hydrolytic sensitivity represents a critical solubility consideration, as the compound undergoes gradual hydrolysis in aqueous media to form silanol-containing species [11] [20]. The hydrolysis rate depends on pH, temperature, and water concentration, with acidic conditions generally accelerating the reaction [20]. This hydrolytic behavior forms the basis for the compound's function as a coupling agent in surface modification applications [20].
Property | Value | Reference |
---|---|---|
Density (g/mL at 20°C) | 1.004 | [2] [11] [17] |
Refractive Index (n20/D) | 1.427 | [2] [11] [17] |
Boiling Point (°C) | 270 | [11] [13] |
Flash Point (°C) | 125 | [11] [13] |
Viscosity (mm²/s at 25°C) | 2.3 | [11] |
Vapor Pressure (Pa at 25°C) | 0.07 | [11] |
Water Solubility (g/L at 20°C) | 3.3 | [11] |
Appearance | Colorless to light yellow liquid | [2] [11] [17] |
Fourier Transform Infrared spectroscopy of (3-Glycidyloxypropyl)triethoxysilane reveals characteristic absorption bands that enable structural identification and purity assessment [20] [21] [23]. The hydroxyl stretching region around 3700 cm⁻¹ displays an intense band corresponding to Si-OH groups formed through partial hydrolysis of ethoxy substituents [20] [21]. This band serves as a diagnostic indicator for the extent of hydrolysis in solution-phase samples [20].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2900 cm⁻¹ region, representing both methyl and methylene groups within the ethoxy and propyl segments [20] [21]. These bands exhibit the expected intensity patterns for alkyl groups and provide confirmation of the organic component integrity [20]. The epoxide ring exhibits characteristic breathing vibrations around 1270 cm⁻¹, which serve as a sensitive probe for epoxide ring integrity [20] [24].
Silicon-oxygen stretching vibrations manifest in multiple regions of the infrared spectrum, with Si-O-C stretching bands appearing between 1160 and 1045 cm⁻¹ [20] [21]. The region around 960-900 cm⁻¹ contains overlapping contributions from both epoxide ring C-O stretching and Si-OH bending vibrations [20] [24]. A significant band at approximately 910 cm⁻¹ provides evidence for silanol formation during hydrolysis processes [20]. The lower frequency region around 800 cm⁻¹ contains additional Si-O stretching modes that are sensitive to the silicon coordination environment [20] [21].
Raman spectroscopy provides complementary vibrational information, with particularly strong signals observed for the trimethoxysilyl moieties [24]. The Raman spectrum exhibits doublets at 641 and 611 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations of unhydrolyzed trimethoxysilane groups [24]. These Raman features prove valuable for monitoring hydrolysis kinetics and reaction progress [24].
Wavenumber (cm⁻¹) | Assignment | Reference |
---|---|---|
≈3700 | Si-OH stretching vibration | [20] [21] |
≈2900 | C-H stretching (CH₂, CH₃) | [20] [21] |
≈1270 | Epoxy ring breathing | [20] [24] |
≈1160-1045 | Si-O-C stretching | [20] [21] |
≈960-900 | Epoxy ring C-O stretching | [20] [24] |
≈910 | Si-OH bending/epoxy ring | [20] |
≈800 | Si-O stretching | [20] [21] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (3-Glycidyloxypropyl)triethoxysilane through multiple nuclear observations [25] [29]. Proton NMR spectra exhibit characteristic chemical shift patterns that reflect the diverse hydrogen environments within the molecule [29]. The ethoxy groups contribute triplet signals for methyl protons and quartet patterns for methylene protons, with chemical shifts typical for alkoxy substituents attached to silicon [29].
The epoxide ring protons generate distinctive signals in the 2.5-4.0 ppm region, with the oxirane methylene protons appearing as a characteristic multiplet pattern [29]. The glycidyl ether linkage produces additional methylene signals that are readily distinguished from other alkyl protons through their chemical shift positions and coupling patterns [29]. The propyl chain protons exhibit complex multiplet patterns reflecting the various chemical environments along the three-carbon spacer [29].
Carbon-13 NMR spectroscopy reveals the complete carbon framework of the molecule, with ethoxy carbons appearing in their expected chemical shift ranges [25] [29]. The silicon-bearing carbon and the epoxide ring carbons exhibit characteristic chemical shifts that confirm structural assignments [25]. Silicon-29 NMR provides direct information about the silicon coordination environment, with chemical shifts sensitive to the extent of hydrolysis and condensation reactions [16] [29].
Multinuclear NMR studies facilitate the investigation of hydrolysis and condensation processes, as the chemical shifts of silicon and carbon nuclei respond sensitively to changes in bonding environments [16] [29]. The appearance of new silicon signals during hydrolysis enables monitoring of reaction kinetics and identification of intermediate species [16]. Two-dimensional NMR techniques provide correlation information that establishes connectivity patterns within the molecular framework [29].
Mass spectrometry analysis of (3-Glycidyloxypropyl)triethoxysilane generates characteristic fragmentation patterns that support structural identification and purity determination [5]. The molecular ion peak appears at m/z 278, corresponding to the molecular weight of the intact molecule [5]. The relatively low intensity of the molecular ion reflects the tendency of organosilanes to undergo facile fragmentation under electron impact conditions [5].
Primary fragmentation pathways involve loss of ethoxy groups, generating fragments at m/z values corresponding to sequential loss of OC₂H₅ units [5]. The base peak typically corresponds to fragments containing the silicon atom with partial ethoxy substitution [5]. Secondary fragmentation involves cleavage of the propyl chain and opening of the epoxide ring, producing characteristic fragment ions that aid in structural confirmation [5].
The epoxide ring contributes distinctive fragmentation patterns, with characteristic losses involving the oxirane oxygen and associated carbon atoms [5]. The ether linkage within the propyl chain represents another favorable fragmentation site, generating fragments that retain either the silicon-containing portion or the epoxide-containing segment [5]. High-resolution mass spectrometry provides accurate mass measurements that confirm elemental compositions of both molecular and fragment ions [5].
Electrospray ionization mass spectrometry enables analysis under milder ionization conditions, often preserving the molecular ion and providing different fragmentation patterns compared to electron impact methods [5]. Chemical ionization techniques generate protonated or adduct ions that facilitate molecular weight determination while minimizing extensive fragmentation [5]. These complementary ionization methods provide comprehensive mass spectral characterization of the compound [5].
Computational chemistry investigations of (3-Glycidyloxypropyl)triethoxysilane employ quantum mechanical methods to elucidate electronic structure properties and molecular behavior [8] [16]. Density Functional Theory calculations provide insights into molecular geometry optimization, revealing preferred conformations and energy relationships between different structural forms [8] [16]. The computational results indicate significant conformational flexibility within the propyl chain region, consistent with experimental observations [8].
Electronic structure calculations examine the distribution of electron density throughout the molecule, identifying regions of high and low electron density that correlate with chemical reactivity patterns [8] [16]. The epoxide ring emerges as an electron-deficient center prone to nucleophilic attack, while the silicon atom exhibits partial positive character that facilitates hydrolysis reactions [8]. Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing information about electronic excitation processes [8].
Thermodynamic property predictions through computational methods complement experimental measurements and provide estimates for properties that are difficult to measure directly [16]. Calculated enthalpies of formation and reaction energies support understanding of hydrolysis and condensation thermodynamics [16]. Solvent effects calculations explore the influence of different media on molecular properties and reaction pathways [16].
Irritant